molecular formula C14H19N3 B7572096 n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine

n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine

Cat. No. B7572096
M. Wt: 229.32 g/mol
InChI Key: XAXGRTZHNXFNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine, also known as PEA-15, is a small molecule that has been studied for its potential therapeutic applications in various diseases. PEA-15 is a member of the phosphoprotein enriched in astrocytes (PEA) family, which plays a crucial role in regulating cell proliferation, apoptosis, and inflammation.

Mechanism of Action

N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine exerts its biological effects by binding to various proteins, including extracellular signal-regulated kinase (ERK), death-associated protein kinase (DAPK), and phosphatidylinositol 3-kinase (PI3K). n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can inhibit the activation of ERK, which is involved in cell proliferation and survival. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can also activate DAPK, which is involved in apoptosis. In addition, n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can inhibit the activity of PI3K, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, and neuroprotective effects. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can also regulate inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has several advantages for lab experiments, including its small size, stability, and ease of synthesis. However, n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can be difficult to purify and can have low solubility in aqueous solutions.

Future Directions

N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has several potential future directions for research, including the development of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine-based therapies for cancer, diabetes, and neurodegenerative diseases. Studies can also focus on the identification of new binding partners for n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine and the development of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine analogs with improved pharmacological properties. In addition, studies can focus on the elucidation of the molecular mechanisms underlying the biological effects of n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine.

Synthesis Methods

N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can be synthesized using a variety of methods, including the reaction of 1-phenylpropan-1-amine with 1H-pyrazole-1-carboxaldehyde in the presence of a base. Another method involves the reaction of 1-phenylpropan-1-amine with 2-bromo-1-phenylethanone, followed by the reaction with sodium azide and then copper (I) iodide to obtain n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine.

Scientific Research Applications

N-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative diseases. Studies have shown that n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has also been shown to improve insulin sensitivity and glucose metabolism in diabetic animal models. In addition, n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine has been studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-phenyl-N-(2-pyrazol-1-ylethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-2-14(13-7-4-3-5-8-13)15-10-12-17-11-6-9-16-17/h3-9,11,14-15H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXGRTZHNXFNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-(1h-Pyrazol-1-yl)ethyl)-1-phenylpropan-1-amine

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